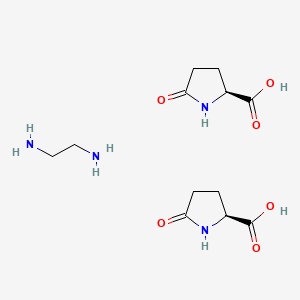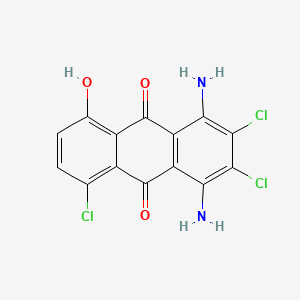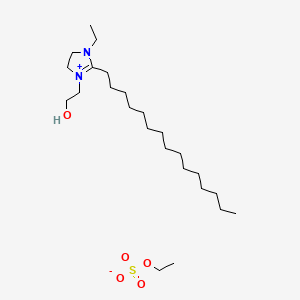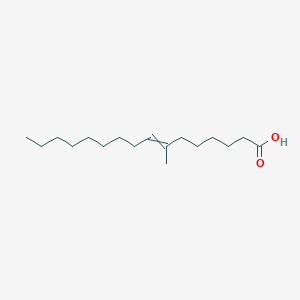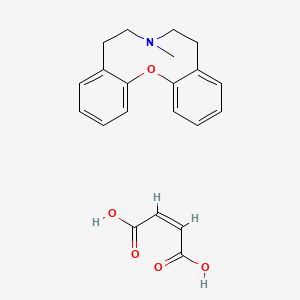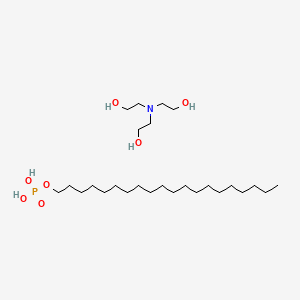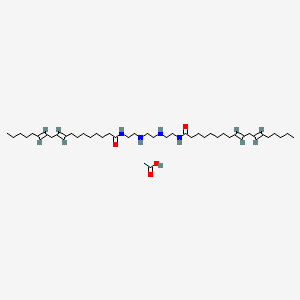![molecular formula C20H23N5 B12691061 N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline CAS No. 93963-73-6](/img/structure/B12691061.png)
N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dietil-3-metil-4-[(5-fenil-1H-pirazol-3-YL)azo]anilina es un compuesto orgánico que pertenece a la clase de compuestos azo. Los compuestos azo se caracterizan por la presencia de un doble enlace nitrógeno-nitrógeno (N=N) y se utilizan ampliamente en diversas industrias, particularmente en la producción de colorantes y pigmentos. Este compuesto específico presenta un anillo de pirazol, que es un anillo heterocíclico de cinco miembros que contiene dos átomos de nitrógeno. La presencia del anillo de pirazol y el grupo azo hace que este compuesto sea interesante para diversas aplicaciones químicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-Dietil-3-metil-4-[(5-fenil-1H-pirazol-3-YL)azo]anilina generalmente implica la diazotación de derivados de anilina seguida de acoplamiento azo con un derivado de pirazol. La ruta sintética general se puede resumir de la siguiente manera:
Diazotación: Los derivados de anilina se tratan con ácido nitroso (generado in situ a partir de nitrito de sodio y ácido clorhídrico) para formar la sal de diazonio.
Acoplamiento azo: La sal de diazonio se acopla luego con un derivado de pirazol en condiciones básicas para formar el compuesto azo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso generalmente incluye:
Reactores de flujo continuo: Para asegurar la calidad y el rendimiento consistentes, se pueden utilizar reactores de flujo continuo para las reacciones de diazotación y acoplamiento.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-Dietil-3-metil-4-[(5-fenil-1H-pirazol-3-YL)azo]anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados nitro o nitroso correspondientes.
Reducción: La reducción del grupo azo puede llevar a la formación de aminas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, lo que lleva a varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidrógeno gaseoso (H2) en presencia de un catalizador.
Sustitución: Las reacciones de sustitución electrófila generalmente requieren un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3).
Productos principales
Oxidación: Derivados nitro o nitroso.
Reducción: Aminas correspondientes.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
N,N-Dietil-3-metil-4-[(5-fenil-1H-pirazol-3-YL)azo]anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su estructura química única.
Industria: Utilizado en la producción de colorantes y pigmentos debido a sus propiedades de color vibrante.
Mecanismo De Acción
El mecanismo de acción de N,N-Dietil-3-metil-4-[(5-fenil-1H-pirazol-3-YL)azo]anilina implica su interacción con varios objetivos moleculares y vías:
Objetivos moleculares: El compuesto puede interactuar con enzimas y receptores, lo que lleva a la inhibición o activación de vías biológicas específicas.
Vías involucradas: Las vías exactas dependen de la aplicación específica, pero pueden incluir la inhibición del crecimiento microbiano o la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
N,N-Dietil-4-[(2-hidroxi-5-nitrofenil)azo]anilina: Otro compuesto azo con características estructurales similares.
N,N-Dietil-4-[(2-metil-5-nitrofenil)azo]anilina: Un compuesto estructuralmente relacionado con un sustituyente diferente en el anillo aromático.
Unicidad
N,N-Dietil-3-metil-4-[(5-fenil-1H-pirazol-3-YL)azo]anilina es única debido a la presencia del anillo de pirazol, que imparte propiedades químicas y biológicas distintas en comparación con otros compuestos azo. El anillo de pirazol mejora su estabilidad y reactividad, lo que lo hace adecuado para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
93963-73-6 |
|---|---|
Fórmula molecular |
C20H23N5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N,N-diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-yl)diazenyl]aniline |
InChI |
InChI=1S/C20H23N5/c1-4-25(5-2)17-11-12-18(15(3)13-17)21-23-20-14-19(22-24-20)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,24) |
Clave InChI |
XNKQOXQNQKLHLN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NNC(=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



